
In-Depth Technical Guide: 2-fluoro-1-(pyridin-3-
yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name:
Ethanone, 2-fluoro-1-(3-pyridinyl)-

(9CI)

Cat. No.: B121158 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the physical and spectral properties of 2-fluoro-1-

(pyridin-3-yl)ethanone is not readily available in published literature. This guide provides a

comprehensive overview based on comparative data from analogous compounds and

established principles of organic chemistry. The experimental protocol described is a proposed

synthetic route.

Introduction
2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated derivative of 3-acetylpyridine. The introduction

of a fluorine atom at the α-position of the ketone is expected to significantly influence its

physicochemical and biological properties. α-Haloketones are versatile synthetic intermediates,

and their fluorinated analogues are of particular interest in medicinal chemistry due to the

unique properties conferred by fluorine, such as increased metabolic stability and altered

acidity. This document aims to provide a predictive overview of the physical properties, a

potential synthetic route, and expected spectral characteristics of 2-fluoro-1-(pyridin-3-

yl)ethanone.

Predicted Physical Properties
The physical properties of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known

properties of the parent compound, 1-(pyridin-3-yl)ethanone, and its other α-halogenated
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derivatives.

Table 1: Comparative Physical Properties of α-Substituted-1-(pyridin-3-yl)ethanones

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
Form (at
STP)

Melting
Point (°C)

Boiling
Point (°C)

1-(Pyridin-3-

yl)ethanone[1

]

C₇H₇NO 121.14 Liquid 8-10 220

2-Chloro-1-

(pyridin-3-

yl)ethanone

hydrochloride

[2]

C₇H₇Cl₂NO 192.04 Solid
168-172

(dec.)
Not available

2-Bromo-1-

(pyridin-3-

yl)ethanone

hydrobromide

C₇H₇Br₂NO 280.95 Solid
185-190

(dec.)
Not available

2-Fluoro-1-

(pyridin-3-

yl)ethanone

(Predicted)

C₇H₆FNO 139.13

Liquid to

Low-Melting

Solid

< 25 ~190-210

Note: The properties for the chloro and bromo derivatives are for their

hydrochloride/hydrobromide salts, which significantly increases their melting points. The free

bases are expected to have lower melting points. The predicted boiling point of the fluoro

derivative is expected to be slightly lower than the parent compound due to the high

electronegativity and relatively small size of fluorine influencing intermolecular forces.

Proposed Synthesis and Experimental Workflow
The most plausible route for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone is the direct α-

fluorination of 1-(pyridin-3-yl)ethanone using an electrophilic fluorinating agent.
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Proposed Experimental Protocol: Electrophilic
Fluorination
Reaction Scheme:

Reagents and Materials:

1-(Pyridin-3-yl)ethanone

Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

bis(tetrafluoroborate))

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile.

Add Selectfluor™ (1.1 eq) to the solution in one portion.

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction by the addition of saturated aqueous sodium

bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield pure 2-fluoro-1-(pyridin-3-yl)ethanone.

Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Spectral Properties
The spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the

known spectra of related compounds and the expected influence of the α-fluoro substituent.

Table 2: Predicted Spectral Data for 2-fluoro-1-(pyridin-3-yl)ethanone

Technique Predicted Data

¹H NMR
δ (ppm): ~4.8-5.2 (d, JHF ≈ 48 Hz, 2H, -CH₂F),

~7.4-8.8 (m, 4H, Pyridyl-H)

¹³C NMR

δ (ppm): ~80-85 (d, JCF ≈ 180-200 Hz, -CH₂F),

~123-155 (m, 5C, Pyridyl-C), ~190-195 (d, JCF

≈ 20-25 Hz, C=O)

¹⁹F NMR δ (ppm): ~ -220 to -240 (t, JHF ≈ 48 Hz)

IR (Infrared)

ν (cm⁻¹): ~1700-1720 (C=O stretch), ~1050-

1150 (C-F stretch), ~1580-1600 (C=C/C=N

stretch of pyridine ring)

Mass Spec (EI)
m/z (%): 139 (M⁺), 111 ([M-CO]⁺), 106 ([M-

CH₂F]⁺), 78 (Pyridyl fragment)
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Predicted Mass Spectrometry Fragmentation
The presence of the fluorine atom and the pyridyl ring will dictate the fragmentation pattern in

mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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